5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a chemical compound with the CAS Number: 1073354-91-2 . It has a molecular weight of 261.15 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-6-11-10(7-9)15-8-18-11/h5-8H,1-4H3 . This indicates the molecular structure of the compound.It is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .
Scientific Research Applications
Microwave-Assisted Synthesis in Heteroaryl-Linked Benzimidazoles
- Rheault, Donaldson, and Cheung (2009) discussed the convenient access to N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles through microwave-assisted synthesis. This method allows for efficient Suzuki–Miyaura cross-coupling with heteroaryl halides, enabling the creation of a wide range of heteroaryl-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009).
Precursor in Semiconducting Polymers
- Kawashima et al. (2013) developed 5,10-Diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole by direct borylation. This compound was utilized for synthesizing naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, highlighting its application in high-performance semiconducting polymers (Kawashima et al., 2013).
Structure and DFT Studies
- Liao et al. (2022) studied the molecular structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using various spectroscopic techniques and X-ray diffraction. They also conducted Density Functional Theory (DFT) calculations to understand its molecular structure and properties, demonstrating its potential as a substitute material for related compounds (Liao et al., 2022).
Boric Acid Ester Intermediates
- Huang et al. (2021) focused on the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, achieved through a three-step substitution reaction. Their work involved confirming the structures of these compounds using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, revealing insights into their physicochemical properties (Huang et al., 2021).
Luminescent Conjugated Polymers
- Zhu et al. (2007) described the synthesis of highly luminescent conjugated polymers, incorporating the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole moiety. These polymers exhibit brilliant red colors and are soluble in common organic solvents, underscoring their potential in optoelectronic applications (Zhu et al., 2007).
Conformational Analysis and Vibrational Properties Studies
- Wu et al. (2021) synthesized compounds featuring the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety and characterized them through spectroscopy and X-ray diffraction. DFT calculations further elucidated their molecular structures, providing detailed insights into their vibrational properties (Wu et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-6-11-10(7-9)15-8-18-11/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKEBHEDJCRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674669 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole | |
CAS RN |
1073354-91-2 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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